molecular formula C13H13NO3 B179779 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester CAS No. 162615-15-8

8-Ethoxyisoquinoline-5-carboxylic acid methyl ester

Cat. No.: B179779
CAS No.: 162615-15-8
M. Wt: 231.25 g/mol
InChI Key: RLWBKSDIDHHSDA-UHFFFAOYSA-N
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Description

8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is an isoquinoline derivative characterized by an ethoxy group at the 8-position and a methyl ester at the 5-position of the isoquinoline scaffold. Isoquinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, making this compound a candidate for similar investigations.

Properties

IUPAC Name

methyl 8-ethoxyisoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-12-5-4-10(13(15)16-2)9-6-7-14-8-11(9)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWBKSDIDHHSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=NC=CC2=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451328
Record name 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162615-15-8
Record name 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The ethoxy and ester groups may play a role in modulating its biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoquinoline and Quinoline Derivatives

Compound Name Core Structure Substituents (Position) Molecular Weight Key Applications/Properties Reference ID
8-Ethoxyisoquinoline-5-carboxylic acid methyl ester Isoquinoline Ethoxy (8), Methyl ester (5) ~277.28* Synthetic precursor, pharmacology Inferred
Methyl 8-bromoquinoline-5-carboxylate Quinoline Bromo (8), Methyl ester (5) 266.09 Intermediate for fine chemicals
4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester Quinoline Bromo (4), Chloro (8), Methoxy (5), Ethyl ester (3) 344.59 Pharmaceutical intermediate
Ethyl 8-quinolinecarboxylate Quinoline Ethyl ester (8) 201.22 Organic synthesis, ligand design
5-Amino-isoquinoline-8-carboxylic acid Isoquinoline Amino (5), Carboxylic acid (8) 188.18 Pharmacological research

*Calculated based on molecular formula C₁₃H₁₃NO₃ (assuming isoquinoline core).

Key Observations :

  • Substituent Effects : The ethoxy group at position 8 in the target compound may enhance solubility compared to halogenated analogues (e.g., bromo or chloro substituents) due to its polar nature .
  • Ester Group Position: Methyl ester at position 5 (as in the target compound and Methyl 8-bromoquinoline-5-carboxylate) may influence reactivity in coupling reactions compared to ethyl esters at position 3 or 8 .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Solubility Stability Reference ID
8-Ethoxyisoquinoline-5-carboxylic acid methyl ester N/A* Moderate (polar solvents) Stable under inert conditions Inferred
Methyl 8-bromoquinoline-5-carboxylate N/A Low (organic solvents) Light-sensitive
Ethyl 8-quinolinecarboxylate N/A High (DMSO, ethanol) Air-stable
5-Amino-isoquinoline-8-carboxylic acid N/A High (aqueous buffers) Hygroscopic

*Data inferred from analogous compounds.

Key Observations :

  • The methyl ester group in the target compound likely enhances lipophilicity compared to carboxylic acid derivatives (e.g., 5-Amino-isoquinoline-8-carboxylic acid), affecting membrane permeability in biological systems .
  • Halogenated analogues (e.g., bromo or chloro) exhibit lower solubility in polar solvents, which may limit their use in aqueous-phase reactions .

Biological Activity

8-Ethoxyisoquinoline-5-carboxylic acid methyl ester (CAS No. 162615-15-8) is a compound with potential biological applications, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₃H₁₃NO₃
  • Molecular Weight : 231.25 g/mol

The compound features an ethoxy group and a carboxylic acid methyl ester group, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester exhibits significant antimicrobial activity. It interacts with various microbial targets, potentially inhibiting their growth through mechanisms that may involve disruption of cellular processes or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10.5
MCF-715.2
A54912.4

The precise mechanism by which 8-Ethoxyisoquinoline-5-carboxylic acid methyl ester exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors within microbial and cancerous cells. The ethoxy and ester functional groups are hypothesized to enhance binding affinity and specificity to these targets, potentially leading to the modulation of critical biological pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted by BenchChem demonstrated the compound's effectiveness against various bacterial strains, highlighting its potential as a lead compound in developing new antimicrobial therapies.
  • Cytotoxicity in Cancer Models : In vitro studies reported in PubMed revealed that derivatives of isoquinoline compounds, including the methyl ester form, showed enhanced cytotoxicity compared to their parent compounds, suggesting structural modifications can significantly impact biological activity .
  • Pharmacokinetic Studies : Further investigations into the pharmacokinetics of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems. Such studies are crucial for assessing its viability as a therapeutic agent.

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